2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxaldehyde
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Overview
Description
Synthesis Analysis
The synthesis of fluorinated aromatic aldehydes, such as 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde, involves the iodination of lithio derivatives at low temperatures . This method could potentially be adapted for the synthesis of 2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxaldehyde by considering the unique reactivity of the dioxane ring and the electron-withdrawing effects of the fluorine atoms.
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds is characterized by the presence of strong electron-withdrawing fluorine atoms, which can influence the geometry and reactivity of the molecule. For instance, the crystal structure of 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde consists of linear polymeric chains with non-covalent O⋯I bonding . Such structural features are crucial in determining the reactivity and potential applications of the compound.
Chemical Reactions Analysis
Fluorinated aromatic aldehydes can be employed in various chemical reactions, such as the synthesis of porphyrins . The presence of fluorine atoms can enhance the reactivity of the aldehyde group, making it a valuable intermediate in organic synthesis. The compound 2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxaldehyde, by analogy, may also participate in similar reactions, potentially leading to the formation of novel fluorinated materials or pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are significantly influenced by the presence of fluorine atoms. These atoms impart a high degree of electronegativity and can affect the compound's boiling point, solubility, and stability . The steric hindrance and electronic effects of substituents on the aromatic ring, as seen in the synthesis of bis(phosphonio) derivatives , are also important factors that can alter the properties of the compound.
Scientific Research Applications
Fluorinated Compounds in Organic Synthesis
- Trifluorovinylation and Tetrafluoroethylenation of Carbonyl Compounds : A study by Hagiwara and Fuchikami (1997) demonstrated the selective reaction of 1,2-bis(dimethylphenylsilyl)tetrafluoroethane with benzaldehyde, resulting in trifluorovinylated and tetrafluoroethylenated products. This illustrates the potential use of fluorinated compounds in modifying carbonyl compounds to achieve desired chemical structures with specific properties Hagiwara & Fuchikami, 1997.
Advanced Material Synthesis
- Synthesis of Highly Fluorinated Boronic Ester : Weng et al. (2011) reported on the synthesis of a highly fluorinated boronic ester as a dual functional additive for lithium-ion batteries. This work underscores the relevance of fluorinated compounds in enhancing the performance and safety of lithium-ion batteries, suggesting potential applications of tetrafluoro derivatives in energy storage technologies Weng et al., 2011.
Catalysis and Reaction Mechanisms
- Pt-Catalyzed Hydrative Cyclization : Research by Oh, Lee, and Hong (2010) utilized 2-[6-en-1-ynyl]benzaldehydes in hydrative cyclization processes, showcasing the potential of fluorinated aldehydes in complex organic syntheses and the synthesis of natural products like faveline. This indicates that fluorinated compounds, including those similar to 2,2,3,3-tetrafluoro-1,4-benzodioxane-6-carboxaldehyde, could be crucial in catalytic processes Oh, Lee, & Hong, 2010.
Chemical Reactivity and Complex Synthesis
- Synthesis of Fluorinated Molecules for Conducting Polymer Research : Krebs and Jensen (2003) explored the synthesis of fluorinated molecules, including derivates like 1,2,4,5-tetrafluoro-3-(1,3-dioxol-2-yl)benzene, for use in conducting polymer research. This underscores the importance of fluorinated compounds in the development of new materials with enhanced electrical properties Krebs & Jensen, 2003.
Safety And Hazards
properties
IUPAC Name |
2,2,3,3-tetrafluoro-1,4-benzodioxine-6-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4O3/c10-8(11)9(12,13)16-7-3-5(4-14)1-2-6(7)15-8/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTQOBVIERTDBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)OC(C(O2)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxaldehyde | |
CAS RN |
159276-63-8 |
Source
|
Record name | 2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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